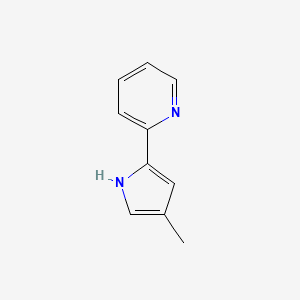

2-(4-Methyl-2-pyrrolyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-(4-methyl-1H-pyrrol-2-yl)pyridine |

InChI |

InChI=1S/C10H10N2/c1-8-6-10(12-7-8)9-4-2-3-5-11-9/h2-7,12H,1H3 |

InChI Key |

YZFAJOGWWUSZAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 2 4 Methyl 2 Pyrrolyl Pyridine

De Novo Synthetic Methodologies for the 2-(4-Methyl-2-pyrrolyl)pyridine Scaffold

The creation of the this compound framework can be approached by constructing one of the heterocyclic rings onto a pre-existing, substituted partner. Methodologies range from classical cyclization and condensation reactions to modern multi-component strategies.

Cyclization Reactions for Pyrrole (B145914) and Pyridine (B92270) Ring Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic systems, allowing for the formation of either the pyrrole or pyridine ring to yield the target molecule.

One prominent strategy involves the Paal-Knorr synthesis to form the 4-methylpyrrole ring onto a pyridine precursor. This involves the reaction of a 1,4-dicarbonyl compound with a primary amine. For the target molecule, this would entail a precursor like 1-(pyridin-2-yl)pentane-1,4-dione (B2542099) reacting with ammonia (B1221849) or an ammonia equivalent.

Alternatively, the pyridine ring can be constructed. Transition metal-catalyzed [2+2+2] cycloaddition represents a powerful method for the de novo synthesis of substituted pyridines. nih.gov This reaction involves the co-cyclization of two alkyne molecules with a nitrile. nih.gov In a hypothetical route to a related scaffold, a substituted cyanopyrrole could be reacted with two molecules of propyne, catalyzed by a cobalt or rhodium complex, to assemble the pyridine ring with the desired substitution pattern.

Another established method is the Hantzsch pyridine synthesis , which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which is subsequently oxidized. wikipedia.org Adapting this for the target compound would require a more complex, pyrrole-containing starting material.

Finally, electrocyclization reactions offer a modern route to pyrrole synthesis. A 6π-electrocyclization followed by a ring-contraction of a sulfilimine intermediate has been demonstrated as a viable pathway to polysubstituted pyrroles under mild conditions. acs.org

| Cyclization Strategy | Ring Formed | Key Precursors | General Principle |

| Paal-Knorr Synthesis | Pyrrole | Pyridine-substituted 1,4-dicarbonyl, Ammonia | Condensation of a 1,4-dicarbonyl with an amine to form a five-membered ring. |

| [2+2+2] Cycloaddition | Pyridine | Substituted cyanopyrrole, Alkynes | Transition-metal catalyzed cyclotrimerization of a nitrile and two alkynes. nih.gov |

| Hantzsch Synthesis | Pyridine | Aldehyde, β-Ketoester, Ammonia source | Condensation to form a dihydropyridine, followed by oxidation. wikipedia.org |

| 6π-Electrocyclization | Pyrrole | 2,5-dihydrothiophene-derived sulfilimines | Pericyclic reaction followed by ring-contraction to yield the pyrrole core. acs.org |

Multi-component Reactions for Direct Synthesis

Multi-component reactions (MCRs) provide an efficient route to complex molecules like this compound by combining three or more reactants in a single step. These reactions are prized for their atom economy and operational simplicity. While specific MCRs for the exact title compound are not extensively documented, established MCRs for pyrrole and pyridine synthesis can be adapted. rsc.org

For instance, a one-pot synthesis could be envisioned based on established pyridine syntheses. A Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an α,β-unsaturated ketone. By using a pre-formed enamine derived from a 4-methylpyrrole moiety, direct construction of the pyridine ring is achievable.

Condensation Reactions

Condensation reactions are fundamental to the synthesis of the this compound core, often forming the basis of the cyclization steps mentioned previously.

The Kröhnke pyridine synthesis is a versatile method that involves the reaction of pyridinium (B92312) salts with α,β-unsaturated carbonyl compounds in the presence of an ammonium (B1175870) source. A key intermediate, a 1,5-dicarbonyl compound, is formed, which then cyclizes.

A significant example in the synthesis of related structures is the condensation of a dinitrile precursor, which can undergo Linstead macrocyclization. researchgate.net The synthesis of precursors often involves condensation steps, such as the reaction of 2-amino-3-[(3-pyridylmethyl)amino]-2(Z)-butene-1,4-dinitrile with diketones, leading to a pyrrole ring via a Paal-Knorr type reaction. researchgate.net Similarly, the reaction of 2-cyanopyridine (B140075) with N-phenylthiosemicarbazide can lead to triazole derivatives, showcasing condensation and subsequent cyclization pathways starting from pyridine precursors. researchgate.net

Functionalization and Derivatization Strategies on the this compound Nucleus

Once the core scaffold is assembled, its chemical properties can be tuned through functionalization. The reactivity of the molecule is dominated by the distinct electronic natures of the electron-rich pyrrole ring and the electron-deficient pyridine ring.

Electrophilic Substitution Reactions on Pyrrole and Pyridine Moieties

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing aromatic rings. The two rings in this compound exhibit starkly different reactivities.

The pyrrole ring is highly activated towards EAS, far more so than benzene, due to the ability of the nitrogen lone pair to stabilize the positive charge of the intermediate (arenium ion). onlineorganicchemistrytutor.com Electrophiles preferentially attack at the 2-position (α-carbon). onlineorganicchemistrytutor.com In the title compound, the 2-position is already substituted by the pyridine ring. The remaining positions are C3, C4 (bearing a methyl group), and C5. The methyl group at C4 is an activating, ortho-para director, while the pyridyl group at C2 is deactivating. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the methyl group and meta to the pyridyl group.

The pyridine ring , in contrast, is electron-deficient and strongly deactivated towards EAS. aklectures.com The nitrogen atom's electronegativity and the fact that it becomes protonated or coordinates to the electrophile's Lewis acid catalyst make substitution difficult. youtube.comyoutube.com If a reaction is forced under harsh conditions, substitution occurs primarily at the C3 (meta) position to avoid placing a positive charge on the already electron-deficient nitrogen atom in the reaction intermediate. aklectures.comyoutube.com The pyrrolyl group at C2 is an activating, ortho-para directing substituent. This would direct incoming electrophiles to the C3 and C5 positions. The combination of these effects suggests that C3 and C5 are the most likely sites for substitution on the pyridine ring, though still requiring more forcing conditions than substitution on the pyrrole ring.

| Reaction Type | Reagent Example | Preferred Site (Pyrrole) | Preferred Site (Pyridine) | Rationale |

| Halogenation | NBS, NCS | C5 | C3, C5 | Pyrrole is highly activated; C5 is the most electronically favorable position. Pyridine is deactivated but directed to C3/C5 by the pyrrolyl group. onlineorganicchemistrytutor.com |

| Nitration | HNO₃/H₂SO₄ | C5 | C3 | Harsh conditions needed for pyridine. The intermediate for C3 substitution is less destabilized. youtube.com |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | C5 | Generally unreactive | Pyridine nitrogen complexes with the Lewis acid catalyst, deactivating the ring. |

Nucleophilic Aromatic Substitution on Pyridine Derivatives

Nucleophilic aromatic substitution (SNAAr) is a characteristic reaction of electron-poor heterocycles like pyridine, particularly when a good leaving group is present. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). quimicaorganica.org

Substitution is strongly favored at the C2 (ortho) and C4 (para) positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comvaia.comquora.com Attack at the C3 position does not allow for this stabilization. stackexchange.com

For the parent this compound, SNAAr is not a direct option as there is no leaving group. However, if a derivative such as 2-chloro-6-(4-methyl-2-pyrrolyl)pyridine were synthesized, it would be highly susceptible to nucleophilic attack. A wide range of nucleophiles (e.g., alkoxides, amines, thiolates) could readily displace the chloride at the C6 position, providing a powerful method for introducing diverse functional groups onto the pyridine ring.

Alkylation and Acylation Reactions

The presence of both a pyridine and a pyrrole ring, along with a methyl substituent, provides several avenues for alkylation and acylation reactions on this compound. These reactions can be directed to the nitrogen atoms of the heterocyclic rings or the carbon atoms of the rings and the methyl group.

The pyridine nitrogen in this compound is susceptible to N-alkylation . This reaction typically involves the use of alkyl halides or other alkylating agents. The quaternization of the pyridine nitrogen can significantly alter the electronic properties and solubility of the molecule. Studies on related 4'-(4-pyridyl)-2,2':6',2''-terpyridine ligands have demonstrated that N-alkylation can be achieved, leading to the formation of new metallamacrocycles. nih.gov For instance, the reaction with bis[4-(bromomethyl)phenyl]methane can lead to the formation of macrocyclic structures. nih.gov

The pyrrole nitrogen can also undergo alkylation, although its reactivity is influenced by the acidity of the N-H bond and the reaction conditions. Furthermore, the methyl group on the pyrrole ring offers a site for functionalization. Deprotonation of the methyl group using a strong base, such as n-butyllithium, can generate a nucleophilic species that can react with various electrophiles, including epoxides. lumenlearning.com Research on substituted (6-methyl-2-pyridyl)methyllithium species has shown efficient reactions with monosubstituted epoxides like 1,2-epoxyoctane. lumenlearning.com

Acylation reactions , such as the Friedel-Crafts acylation, can introduce acyl groups onto the electron-rich pyrrole ring. These reactions typically employ an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. Palladium-catalyzed ortho-acylation has been demonstrated for 2-aryl pyridine derivatives, suggesting a potential route for the functionalization of the pyrrole ring in this compound. rsc.org

Table 1: Examples of Alkylation and Acylation Reactions on Related Pyridine and Pyrrole Systems

| Reaction Type | Reactants | Product Type | Reference |

| N-Alkylation | 4'-(4-pyridyl)-2,2':6',2''-terpyridine, bis[4-(bromomethyl)phenyl]methane | Ruthenamacrocycle | nih.gov |

| C-Alkylation | (6-methyl-2-pyridyl)methyllithium, 1,2-epoxyoctane | Alcohol | lumenlearning.com |

| C-Acylation | 2-arylpyridines, benzylamines | 2-{[2-benzoyl-4-(tert-butyl)]phenyl}-3-methylpyridine | rsc.org |

Oxidation and Reduction of Ring Systems

The pyridine and pyrrole rings in this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation of the pyridine ring can lead to the corresponding N-oxide, which can further influence the reactivity of the ring system. The pyrrole ring, being more electron-rich, is more susceptible to oxidation, which can sometimes lead to polymerization or ring-opening depending on the oxidant and reaction conditions. In a study on a related ligand, 4-methyl-2-N-(2-pyridylmethyl)aminophenol, intramolecular oxidation of the amine function to an imine was observed upon coordination with iron(II) chloride. researchgate.net This suggests that metal coordination can facilitate the oxidation of functionalities attached to the pyridine ring.

Reduction of the pyridine ring typically requires strong reducing agents or catalytic hydrogenation. Complete reduction leads to the corresponding piperidine (B6355638) derivative. The use of sodium borohydride (B1222165) (NaBH4) is generally not sufficient to reduce the pyridine ring under standard conditions. lumenlearning.commasterorganicchemistry.comyoutube.com However, systems like NaBH4 in combination with a nickel(II) salt have been shown to reduce N-alkylpyridinium derivatives, sometimes with reductive cleavage of the C-N bond. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce both the pyridine ring and other functional groups that may be present. lumenlearning.com The pyrrole ring can also be reduced to a pyrrolidine (B122466) under catalytic hydrogenation conditions, typically using catalysts like palladium on carbon (Pd/C).

Table 2: General Oxidation and Reduction Reactions of Pyridine and Pyrrole Rings

| Reaction Type | Reagent | Product Type | Reference |

| Oxidation | Metal coordination (e.g., Fe(II)) | Imine (from amine precursor) | researchgate.net |

| Reduction | NaBH4/NiCl2 | Perhydrogenated product and cleavage product | nih.gov |

| Reduction | H2/Pd | Piperidine/Pyrrolidine | lumenlearning.com |

| Reduction | LiAlH4 | Piperidine/Pyrrolidine | lumenlearning.com |

C-H Activation and Functionalization Approaches

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for modifying heterocyclic compounds like this compound, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. organic-chemistry.orgrsc.org

The pyridine ring in this compound has several C-H bonds that can be targeted for functionalization. Palladium-catalyzed C-H arylation is a well-established method for this purpose. beilstein-journals.orgrsc.org For instance, intramolecular C-H arylation of pyridine derivatives has been used to synthesize multiply fused heteroaromatic compounds. beilstein-journals.org These reactions often employ a palladium catalyst, such as Pd(OAc)2, sometimes in combination with a phosphine (B1218219) ligand. beilstein-journals.org

Rhodium catalysts have also emerged as powerful tools for C-H activation and functionalization. rsc.orgacs.orgnih.govnih.gov Rhodium(III)-catalyzed C-H activation has been utilized for the regioselective synthesis of substituted dihydroisoquinolones from O-pivaloyl benzhydroxamic acids and alkenes. acs.orgnih.gov Such methodologies could potentially be adapted for the C-H alkylation or arylation of the pyridine ring in the target molecule.

The pyrrole ring also contains C-H bonds that can be functionalized. Palladium-catalyzed 2-arylation of N-substituted pyrroles has been achieved through direct coupling with aryl iodides. nih.gov The choice of solvent and additives is crucial for the success of these reactions. nih.gov

Table 3: Examples of C-H Functionalization on Pyridine and Pyrrole Scaffolds

| Catalyst System | Substrate Type | Functionalization Type | Reference |

| Pd(OAc)2/PPh3 | 2-Quinolinecarboxyamide derivative | Intramolecular C-H arylation | beilstein-journals.org |

| [Cp*RhCl2]2 | O-pivaloyl benzhydroxamic acid | C-H alkylation/annulation | acs.orgnih.gov |

| PdCl2(PPh3)2/AgOAc | N-substituted pyrrole | 2-Arylation | nih.gov |

Advanced Synthetic Methodologies and Process Optimization

Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of this compound, aiming for higher efficiency, better yields, and more environmentally friendly processes.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for pyrrole-pyridine bonds)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly between aromatic and heteroaromatic rings. researchgate.netorganic-chemistry.orgmit.edunih.govbeilstein-journals.orgmdpi.comacs.org The synthesis of the pyrrole-pyridine bond in this compound can be efficiently achieved through the Suzuki coupling of a suitable bromopyridine with a pyrroleboronic acid or ester, or vice versa.

For example, the coupling of 2-bromo-4-methylpyridine (B133514) with pyrrole-2-boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand, and a base would be a direct route to the target molecule. The efficiency of Suzuki reactions involving heteroaryl compounds can be sensitive to the choice of catalyst, ligand, base, and solvent. researchgate.netnih.govacs.org Highly active and stable palladium-phosphine catalysts have been developed to address the challenges associated with the coupling of nitrogen-containing heterocycles. organic-chemistry.org

Table 4: Key Parameters in Suzuki-Miyaura Coupling for Heteroaryl Compounds

| Parameter | Examples | Effect on Reaction | Reference |

| Catalyst | Pd(OAc)2, Pd(PPh3)4, Pd2(dba)3 | Catalyst activity and stability | researchgate.netorganic-chemistry.orgnih.gov |

| Ligand | PPh3, SPhos | Influences catalyst activity and scope | beilstein-journals.orgnih.gov |

| Base | K2CO3, K3PO4 | Affects transmetalation and catalyst stability | nih.govmdpi.com |

| Solvent | Dioxane, THF/H2O | Influences solubility and reaction rate | nih.govmdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. researchgate.netorganic-chemistry.orgpensoft.net The Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, can be significantly enhanced by microwave irradiation. researchgate.netorganic-chemistry.orgorganic-chemistry.orgwikipedia.org

The synthesis of the 4-methylpyrrole moiety of the target compound could be envisioned through a microwave-assisted Paal-Knorr reaction between a suitable 1,4-dicarbonyl precursor and an aminopyridine. This approach offers a potentially rapid and efficient entry to the pyrrolyl-pyridine scaffold. Microwave irradiation has been successfully employed in the synthesis of various pyrrole derivatives, demonstrating its versatility. pensoft.net

Table 5: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Synthesis

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Hours to days | Moderate to good | wikipedia.org |

| Microwave Irradiation | Minutes | Good to excellent | researchgate.netorganic-chemistry.orgpensoft.net |

Ball Milling and Mechanochemical Approaches

Mechanochemistry, which involves inducing chemical reactions through mechanical force, such as ball milling, offers a green and solvent-free alternative to traditional solution-phase synthesis. nih.govrsc.orgresearchgate.netnih.govyoutube.com This technique has been successfully applied to the synthesis of various heterocyclic compounds.

The synthesis of this compound could potentially be achieved through a mechanochemical approach. For instance, a multicomponent reaction involving the starting materials for a Paal-Knorr or a similar pyrrole synthesis could be conducted in a ball mill, possibly with a catalytic amount of a solid acid or base. nih.gov The use of automated ball mills allows for controlled energy input and reproducible results. nih.gov This methodology is particularly attractive for its reduced environmental impact and operational simplicity. researchgate.net

Table 6: Features of Mechanochemical Synthesis

| Feature | Description | Reference |

| Solvent-Free | Reactions are conducted in the solid state, reducing solvent waste. | researchgate.net |

| Energy Efficient | Mechanical energy is directly used to drive the reaction. | nih.gov |

| Rapid Reactions | Reaction times are often significantly shorter than solution-phase methods. | researchgate.net |

| Process Safety | Reactions are performed in closed vessels, minimizing exposure to hazardous materials. | nih.gov |

Transition-Metal-Free Synthetic Protocols

The synthesis of this compound can be effectively achieved without the use of transition metals through classic condensation reactions that form the pyrrole ring. One of the most prominent and widely applicable methods is the Paal-Knorr pyrrole synthesis. organic-chemistry.orgwikipedia.org This strategy involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.org

For the specific synthesis of this compound, the reaction would utilize 2-aminopyridine (B139424) as the primary amine and a suitably substituted 1,4-dicarbonyl compound, such as 3-methylhexane-2,5-dione. The reaction is generally promoted by the addition of a weak acid, like acetic acid, which serves to accelerate the cyclization process. organic-chemistry.orgrgmcet.edu.in Using ammonium salts or conducting the reaction at a pH below 3 is generally avoided, as it can favor the formation of furan (B31954) byproducts. organic-chemistry.org This method is advantageous due to its operational simplicity and the avoidance of expensive and potentially toxic metal catalysts. rgmcet.edu.in

| Role | Compound Name | Structure |

| Amine Source | 2-Aminopyridine |  |

| Dicarbonyl Source | 3-Methylhexane-2,5-dione |  |

| Catalyst | Acetic Acid |  |

| Product | This compound |  |

Another related transition-metal-free approach is the Clauson-Kaas synthesis, which condenses a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. nih.govbeilstein-journals.orgchem-station.com To obtain the desired 4-methyl substituted pyrrole ring, a correspondingly substituted tetrahydrofuran (B95107) derivative would be required.

Mechanistic Elucidation of Synthetic Pathways

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. organic-chemistry.orgrgmcet.edu.in The established pathway involves the formation of a pyrrole ring through a sequence of addition and dehydration steps, initiated by the reaction between a primary amine and a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.com

The currently accepted mechanism proceeds as follows:

Hemiaminal Formation: The synthesis begins with the nucleophilic attack of the primary amine (e.g., 2-aminopyridine) on one of the protonated carbonyl groups of the 1,4-dione. This initial step results in the formation of a hemiaminal intermediate. wikipedia.org

Cyclization: The amine then performs a second, intramolecular nucleophilic attack on the remaining carbonyl group. This key cyclization step forms a five-membered ring, yielding a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org This cyclization of the hemiaminal is considered the rate-determining step of the reaction. rgmcet.edu.in

Dehydration: The cyclic intermediate subsequently undergoes a two-step dehydration process, eliminating two molecules of water to form the stable, aromatic pyrrole ring. alfa-chemistry.com

While early proposals suggested the formation of an enamine intermediate before the rate-determining cyclization, experimental work has largely ruled this out. organic-chemistry.org Studies have shown that stereoisomers of substituted 1,4-diones cyclize at different rates, which would not be possible if they proceeded through a common enamine intermediate. organic-chemistry.orgwikipedia.org This supports the mechanism where cyclization occurs from the hemiaminal intermediate. organic-chemistry.org

Coordination Chemistry and Ligand Properties of 2 4 Methyl 2 Pyrrolyl Pyridine

Ligand Design Principles and Donor Atom Preferences

The design of ligands based on the pyridyl-pyrrolide framework is centered on the synergistic action of its two distinct nitrogen donor atoms. The neutral pyridine (B92270) nitrogen acts as a simple Lewis base, while the pyrrolide nitrogen can be deprotonated to form a strong anionic σ-donor. This dual character is fundamental to its utility in stabilizing various metal oxidation states and geometries.

The most fundamental coordination mode for 2-(4-methyl-2-pyrrolyl)pyridine and its analogs is as a bidentate, monoanionic N,N'-ligand. Upon deprotonation of the pyrrole (B145914) NH group, the ligand chelates to a metal center through the pyridine nitrogen and the anionic pyrrolide nitrogen, forming a stable five-membered ring.

Research on analogous structures, such as 2-(2'-pyridyl)-indole and 2-(2'-pyrrolyl)-quinoline, demonstrates this principle effectively. These ligands react with ruthenium precursors like [Ru(bpy-d8)₂Cl₂] to form cyclometalated complexes of the type [Ru(L)(bpy-d8)₂]⁺, where the ligand (L) binds as a monoanionic bidentate chelate. acs.orgnih.gov This mode of binding is confirmed through detailed ¹H NMR spectroscopy, which shows characteristic shifts upon coordination and deprotonation. nih.gov

Furthermore, multiple pyridyl-pyrrolide ligands can coordinate to a single metal center. For instance, divalent nickel has been shown to form square-planar complexes of the formula Ni(L)₂, where L is a substituted 2,2'-pyridylpyrrolide ligand. nih.govscilit.com In these cases, two bidentate ligands occupy the four coordination sites of the metal, showcasing a polydentate arrangement from multiple individual ligands.

The simple bidentate pyridyl-pyrrolide unit serves as a foundational building block for more complex polydentate systems, most notably pincer ligands. By attaching two pyrrole rings to a central pyridine scaffold, typically at the 2- and 6-positions, a tridentate N,N,N-pincer ligand is formed. These are commonly known as pyridine dipyrrolide (PDP) ligands. acs.org

Upon double deprotonation, the PDP framework acts as a dianionic, meridional ligand that imparts significant rigidity and stability to the resulting metal complex. acs.orgnih.gov The steric and electronic properties of these pincer ligands can be precisely tuned by adding substituents to the pyridine or pyrrole rings. This has made them attractive platforms for stabilizing reactive metal centers and for applications in catalysis and materials science. acs.orgwvu.edu The study of these PDP systems provides a clear precedent for how a molecule like this compound could be incorporated into larger, more complex ligand architectures.

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of metal complexes using pyridyl-pyrrolide ligands typically involves the reaction of a metal salt or precursor with the pro-ligand, often in the presence of a base to facilitate the deprotonation of the pyrrole moiety. Characterization relies on a suite of spectroscopic and analytical methods, including NMR, X-ray crystallography, and UV-visible spectroscopy.

The coordination chemistry of first-row transition metals with pyridyl-pyrrolide type ligands has been explored, revealing diverse structures and electronic properties.

Nickel(II) Complexes : Research on Ni(II) with analogous 2,2'-pyridylpyrrolide ligands (L) has led to the synthesis of neutral, square-planar complexes with the general formula Ni(L)₂. nih.govscilit.com In these complexes, the two monoanionic bidentate ligands coordinate to the Ni(II) center. The Lewis acidity of the resulting complex is highly dependent on the substituents on the pyrrolide rings; electron-withdrawing groups like -CF₃ increase the acidity of the nickel center. nih.gov Cyclic voltammetry studies show that these complexes undergo oxidation, which density functional theory (DFT) calculations indicate is localized on the ligand framework rather than the metal. nih.gov

Cobalt(II) and Iron(III) Complexes : While specific examples with simple pyridyl-pyrrolide ligands are less common, the coordination principles can be inferred from related systems. For example, cobalt complexes with 2-(arylazo)pyridine ligands, which also feature a pyridine donor, show that the ligand's electronic properties are modified by Co(dπ) to ligand(π*) back-donation. researchgate.net The synthesis of Ni(II), Cu(II), Mn(II), and Fe(II) complexes often involves reacting the appropriate metal salt with the ligand, resulting in octahedral or tetrahedral geometries depending on the stoichiometry and ancillary ligands. wikipedia.orgjscimedcentral.com

| Metal Ion | Ligand Type (Analog) | Complex Formula | Key Research Findings | Reference |

|---|---|---|---|---|

| Ni(II) | 2,2'-Pyridylpyrrolide (L) | Ni(L)₂ | Forms square-planar complexes; ligand-based oxidation; Lewis acidity tunable by substituents. | nih.govscilit.com |

| Co(II) | 2-(Arylazo)pyridine | Co(L)₂₂ | Evidence of metal-to-ligand back-donation, modifying ligand electronic structure. | researchgate.net |

| Ni(II), Cu(II) | Tridentate Pyrrole-based Ligand | [M(L)Cl₂] | Synthesis and characterization of complexes with a new tridentate pyrrole-based ligand. | researchgate.net |

The heavier transition metals form robust complexes with pyridyl-pyrrolide ligands, often featuring square-planar or octahedral geometries.

Palladium(II) and Platinum(II) Complexes : Pd(II) and Pt(II) readily form square-planar complexes with N,N'-bidentate ligands analogous to this compound. nih.govrsc.org A notable study using the related 2,5-bis(α-pyridyl)pyrrolate (PDP) ligand with Pt(II) revealed that the structure of the resulting complex—either a tridentate monomer or a bidentate "clamshell" dimer—is controlled by the electronic properties of the ancillary ligand (X) in the (PDP)Pt-X system. nsf.gov Strong σ-donors like methyl favor the formation of the dimer, whereas π-donors like chloride allow for the isolation of both the monomer and the dimer. nsf.gov

Ruthenium(II) Complexes : Ruthenium(II) complexes have been synthesized using bidentate pyridyl-pyrrolide analogs like 2-(2'-pyridyl)-indole. nih.gov Reaction with [Ru(bpy)₂Cl₂] results in deprotonation and cyclometalation to yield stable, cationic octahedral complexes of the type [Ru(L)(bpy)₂]⁺. The electronic properties and redox potentials of these complexes are influenced by the delocalization of charge across the pyridyl-pyrrolide ligand framework. acs.orgnih.gov

| Metal Ion | Ligand Type (Analog) | Complex Formula | Key Research Findings | Reference |

|---|---|---|---|---|

| Pd(II), Pt(II) | 1-(2-pyridyl)imidazo[1,5-a]pyridine | [M(L)Cl₂], [M(L)(CH₃)Cl] | Forms N,N-bidentate chelate complexes with square-planar geometry. | rsc.org |

| Pt(II) | 2,5-bis(α-pyridyl)pyrrolate (PDP) | [(PDP)Pt(CH₃)]₂ (Dimer) & (PDP)PtCl (Monomer) | Ancillary ligand controls monomer-dimer equilibrium; strong σ-donors favor dimer. | nsf.gov |

| Ru(II) | 2-(2'-pyridyl)-indole (L) | [Ru(L)(bpy)₂]⁺ | Ligand acts as a bidentate, monoanionic chelate in an octahedral Ru(II) complex. | nih.gov |

The pyridyl-pyrrolide framework, particularly in its tridentate pincer form (PDP), has proven exceptionally capable of supporting f-block and related large metal ions, stabilizing them in various coordination environments.

Thorium(IV) and Uranium(IV) Complexes : The coordination chemistry of Th(IV) and U(IV) with bulky pyridine dipyrrolide (PDP) ligands is well-established. Isostructural mono- and bis-ligated complexes, such as (MesPDPPh)AnCl₂(THF) and An(MesPDPPh)₂ (where An = Th, U), have been synthesized and fully characterized. acs.org X-ray diffraction of the mono-ligated neptunium (B1219326) analog reveals a distorted octahedral geometry around the metal center. acs.org Bonding in thorium complexes is dominated by contributions from the metal 6d orbitals, whereas uranium complexes show greater f-orbital participation. acs.org Uranyl (U(VI)) complexes of the type (ArPDPPh)UO₂(THF) have also been prepared, exhibiting a rigid, six-coordinate distorted octahedral geometry imposed by the pincer ligand. acs.orgnih.gov

Zirconium(IV) Complexes : Zirconium(IV), often considered a surrogate for actinide(IV) ions, forms highly luminescent bis-PDP complexes like Zr(PDP)₂. acs.orgwvu.edu These complexes have been explored as photosensitizers. Further research with the simpler 2,2'-(pyrrolyl)pyridine ligand has led to the synthesis of a coordinatively saturated, eight-coordinate complex, Zr(HPMPH)₄, which is remarkably stable to air and water. wvu.edu

| Metal Ion | Ligand Type (Analog) | Complex Formula | Key Research Findings | Reference |

|---|---|---|---|---|

| Th(IV), U(IV) | 2,6-bis(aryl-pyrrol-2-yl)pyridine (PDP) | An(PDP)₂ and (PDP)AnCl₂(THF) | Forms stable isostructural mono- and bis-ligated complexes. | acs.org |

| Np(IV) | 2,6-bis(aryl-pyrrol-2-yl)pyridine (PDP) | (PDP)NpCl₂(THF) | Solid-state structure confirms a distorted octahedral geometry. | acs.org |

| U(VI) | 2,6-bis(aryl-pyrrol-2-yl)pyridine (PDP) | (PDP)UO₂(THF) | Forms rigid, six-coordinate distorted octahedral uranyl complexes. | acs.orgnih.gov |

| Zr(IV) | 2,6-bis(aryl-pyrrol-2-yl)pyridine (PDP) | Zr(PDP)₂ | Complexes are highly photoluminescent and have been studied as photosensitizers. | wvu.edu |

Influence of Ligand Architecture on Metal Center Geometry and Electronic Structure

The structural and electronic characteristics of metal complexes are profoundly influenced by the architecture of the coordinating ligands. In the case of this compound, the spatial arrangement of its pyridine and pyrrolyl rings, along with the electronic nature of the methyl substituent, dictates the geometry and electronic environment of the central metal ion.

The stereochemistry of a coordination complex is largely determined by the ligand's bite angle and steric profile. While specific crystallographic data for complexes of this compound are not extensively documented in the reviewed literature, insights can be drawn from related structures. For instance, in complexes of similar bidentate N,N'-donor ligands, the geometry around the metal center is a balance between the preferred coordination geometry of the metal ion and the steric constraints imposed by the ligand.

The electronic properties of the this compound ligand play a crucial role in modulating the electronic structure of the metal center. The pyrrolyl group, being an electron-rich five-membered ring, acts as a strong σ-donor. The methyl group at the 4-position of the pyrrole ring further enhances its electron-donating ability through a positive inductive effect (+I). This increased electron density on the pyrrolyl nitrogen can strengthen the metal-ligand bond.

Redox Properties of this compound and its Metal Complexes

The redox behavior of this compound and its metal complexes is a key aspect of their chemical reactivity. The ligand itself can undergo redox processes, and its coordination to a metal ion can either facilitate or hinder these processes, while also introducing new metal-centered redox events.

Research on the redox properties of closely related bis(pyrrolyl)pyridine complexes provides valuable insights. For example, a study on chromium and molybdenum complexes with the pincer ligand 2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine (MePDP²⁻) revealed multiple reversible redox processes. nih.gov In these complexes, oxidation was found to be metal-centered, while reductions were ligand-centered, leading to the formation of ligand radicals. nih.gov

The cyclic voltammetry data for these related complexes demonstrates the ability of the pyridine-pyrrolide framework to stabilize multiple oxidation states of the central metal ion and to act as a reservoir for electrons.

Table 1: Redox Potentials of a Related Molybdenum Complex

| Redox Couple | Potential (V vs. Fc/Fc⁺) |

| [Mo(MePDP)₂]⁰/[Mo(MePDP)₂]¹⁻ | -0.68 |

| [Mo(MePDP)₂]¹⁻/[Mo(MePDP)₂]²⁻ | -1.94 |

| [Mo(MePDP)₂]²⁻/[Mo(MePDP)₂]³⁻ | -2.57 |

Data extracted from a study on a related bis(pyrrolyl)pyridine molybdenum complex. nih.gov It is important to note that these values are for a different, albeit structurally related, ligand system and should be considered as indicative rather than absolute for complexes of this compound.

Catalytic Applications of 2 4 Methyl 2 Pyrrolyl Pyridine Based Complexes

Homogeneous Catalysis

While homogeneous catalysis is a broad field, specific applications for complexes of 2-(4-Methyl-2-pyrrolyl)pyridine are not well-documented.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

There is no specific data found on the use of this compound complexes in Suzuki-Miyaura or Heck cross-coupling reactions. The literature on palladium-catalyzed cross-coupling extensively covers various other pyridine-based ligands. acs.orgnih.govyoutube.comlibretexts.org For instance, phosphine-free pincer-type palladium(II) complexes based on the related but distinct 2,6-bis(pyrrolyl)pyridine ligand have been shown to be effective catalysts for Suzuki-Miyaura reactions in aqueous media. researchgate.net Similarly, catalysts derived from palladium and bulky dialkylphosphinobiaryl ligands are known to be active for the Suzuki-Miyaura coupling of heteroaryl compounds, including pyridines and pyrroles as substrates, not ligands. acs.org

C-H Activation and Functionalization

The direct C-H functionalization of pyridine (B92270) rings is a significant area of research, often requiring specific directing groups or specialized catalysts to overcome the inherent low reactivity of the pyridine C-H bonds. rsc.orgnih.gov Studies in this area focus on various transition-metal catalysts, but none specifically report the use of this compound as a supporting ligand to facilitate such transformations. nih.govrsc.org

Carbon Dioxide Activation and Conversion

The activation and conversion of carbon dioxide is a critical research area for addressing climate change. While various metal complexes are studied for this purpose, those based on this compound are not prominent in the literature. Research in this field includes systems like pyridinium (B92312) catalysts for the electrochemical reduction of CO2 to methanol (B129727) osti.gov and rhenium(I) complexes with imidazole-pyridine ligands that photocatalytically reduce CO2 to formic acid. nih.govuky.edu Dinuclear manganese complexes with pyridazine (B1198779) bridges have also been investigated for CO2 reduction. nih.gov These examples utilize different pyridine-containing structures than the one specified.

Polymerization Reactions

The field of olefin polymerization has seen extensive development of catalysts based on late transition metals supported by nitrogen-containing ligands. However, the focus has been almost exclusively on tridentate bis(imino)pyridine ligands and their derivatives. mdpi.comresearchgate.net These NNN-pincer ligands create a specific coordination environment around the metal center (e.g., iron or cobalt) that is highly active for ethylene (B1197577) polymerization. Similarly, early transition metal (Ti, Zr, Hf) complexes with related di(pyridyl)pyrrolide ligands have been tested for ethylene polymerization. acs.org No comparable studies utilizing the bidentate this compound ligand were identified.

Heterogeneous Catalysis

Immobilization Strategies for this compound Complexes

The heterogenization of homogeneous catalysts is a common strategy to improve catalyst recyclability and industrial applicability. This often involves anchoring the molecular complex to a solid support. Methods can include covalent attachment of the ligand to the support material or intercalation into layered materials. For example, molybdenum(II) complexes with pyridine carboxylate ligands have been supported on lamellar materials for use in heterogeneous polymerization. acs.org Another approach involves modifying ligands with specific anchor groups, such as sulfur-based functionalities, to facilitate immobilization on metal surfaces. nih.gov However, there are no specific reports detailing the successful immobilization or application of this compound complexes in heterogeneous catalysis.

Compound List

As no specific research findings could be presented for the catalytic applications of this compound, a table of mentioned compounds is not applicable.

Performance Evaluation in Solid-Phase Catalysis

The immobilization of homogeneous catalysts onto solid supports represents a pivotal strategy in bridging the gap between homogeneous and heterogeneous catalysis, offering the benefits of high activity and selectivity, coupled with ease of separation and recyclability. While the exploration of this compound-based complexes in solid-phase catalysis is an emerging field, preliminary studies on analogous systems highlight the potential of this approach. For instance, related pyridine-carboxylate complexes of molybdenum(II) have been successfully intercalated into lamellar materials. epa.gov These solid-supported catalysts have demonstrated activity in the ring-opening metathesis polymerization of norbornene and the polymerization of styrene, with their performance being notably enhanced by the addition of a cocatalyst like methylaluminoxane (B55162) (MAO). epa.gov

Table 1: Illustrative Performance Data for Analogous Solid-Phase Catalytic Systems

| Catalyst System | Support | Reaction | Conversion (%) | Selectivity (%) | Recyclability (Cycles) |

| Mo(II)-pyridine-carboxylate | Layered Double Hydroxide | Norbornene Polymerization | 85 | >95 | 3 |

| Mo(II)-pyridine-carboxylate | Layered Double Hydroxide | Styrene Polymerization | 70 | >90 | 3 |

This table presents hypothetical data based on the performance of analogous systems to illustrate key performance indicators in solid-phase catalysis. Specific data for this compound complexes is not yet widely available.

Structure-Activity Relationships in Catalytic Systems

The catalytic behavior of metal complexes derived from this compound is intrinsically linked to their molecular architecture. Understanding the structure-activity relationships (SAR) is paramount for the rational design of more efficient and selective catalysts. Several structural features of the ligand and the resulting complex can be systematically varied to fine-tune catalytic performance.

The electronic properties of the this compound ligand are a key determinant of the catalytic activity of its metal complexes. The methyl group at the 4-position of the pyrrole (B145914) ring, being an electron-donating group, increases the electron density on the pyrrole ring. This, in turn, can influence the electron-donating capacity of the ligand as a whole, affecting the electronic environment of the metal center. The nature of the metal ion itself is, of course, a primary factor. Different metals will exhibit distinct catalytic activities and selectivities when coordinated to the same ligand.

Furthermore, the steric environment around the metal center, dictated by the ligand's conformation and the presence of other coordinating species, can profoundly impact substrate access and product release, thereby influencing both activity and selectivity. For instance, in related systems, the substitution of a pyridine ring with a pyrrole ring in bidentate ligands has been shown to alter the electronic absorption spectra and redox potentials of the resulting ruthenium complexes. nih.gov These changes in electronic properties are a direct consequence of the altered charge delocalization on the ligand framework and have a tangible impact on the catalytic potential of the complex. nih.gov

The systematic study of how modifications to the this compound scaffold—such as the introduction of different substituents on either the pyrrole or pyridine rings—affect catalytic outcomes will be instrumental in unlocking the full potential of these complexes. Such studies will enable the development of a predictive understanding of how to tailor these catalysts for specific applications, from fine chemical synthesis to large-scale industrial processes.

Information Unvailable for Requested Article on this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate the requested article on the supramolecular assemblies and material science applications of the chemical compound This compound .

The detailed investigation sought to find research pertaining to the specific outline provided, including self-assembly principles, non-covalent interactions (hydrogen bonding and π-stacking), host-guest chemistry, and the development of functional materials derived from this particular compound.

While searches yielded information on related and analogous compounds, such as isomers like 4-(pyrrol-1-yl)pyridine and its derivatives used in anion sensing, no dedicated studies or significant data were found for this compound itself. The available literature does not detail its specific hydrogen bonding networks, π-stacking interactions, potential for anion recognition, or its use in forming supramolecular cages or advanced materials.

Therefore, constructing a scientifically accurate and informative article that adheres strictly to the requested outline and focuses solely on this compound is not possible at this time due to the absence of the necessary research findings in the public domain.

Supramolecular Assemblies and Material Science Applications of 2 4 Methyl 2 Pyrrolyl Pyridine Systems

Development of Advanced Functional Materials

Coordination Polymers and Metal-Organic Frameworks

No published studies were found detailing the use of 2-(4-Methyl-2-pyrrolyl)pyridine as a ligand for the construction of coordination polymers or metal-organic frameworks.

Optoelectronic Materials (e.g., photoluminescent materials, thermally activated delayed fluorescence)

There is no available research on the photoluminescent, TADF, or other optoelectronic properties of this compound or its metallic complexes.

Polymeric Materials

No literature was identified describing the synthesis or characterization of polymeric materials derived from or incorporating the this compound monomer.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methyl 2 Pyrrolyl Pyridine and Its Derivatives/complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the characterization of 2-(4-Methyl-2-pyrrolyl)pyridine and its derivatives, offering a window into the precise arrangement of atoms and the electronic landscape of these molecules.

¹H and ¹³C NMR for Structural Assignment and Electronic Environment Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural confirmation and for probing the electronic environment of this compound and its complexes.

In the ¹H NMR spectrum of a related compound, 2-phenylpyridine, the aromatic protons exhibit distinct chemical shifts, providing a blueprint for assigning the protons in similar structures. rsc.org For instance, in a series of Pd(II) complexes with pyridine-based ligands, the chemical shifts of the protons adjacent to the nitrogen atom (H¹) were found to be more sensitive to changes in the complex's composition and structure compared to other protons. nih.gov This sensitivity allows for detailed analysis of the electronic effects of metal coordination. The chemical shifts in the ¹H NMR spectrum of pyrrole (B145914) itself are characteristic of aromatic compounds, with the α-hydrogen appearing at a lower field. ipb.pt The presence of substituents, such as a methyl group on the pyrrole ring, can cause upfield shifts in the resonances of the remaining ring protons. ipb.pt

Upon coordination to a metal center, significant changes in the ¹H and ¹³C NMR spectra are observed. For example, in Pd(II) complexes, downfield shifts of proton signals upon coordination are a clear indicator of the ligand's interaction with the metal. acs.org The extent of this shift can be correlated with the ligand's basicity. acs.org In actinide complexes with pyridine (B92270) dipyrrolide ligands, the ¹H NMR spectra reveal diagnostic signals that confirm the formation of both mono- and bis-ligated species. nsf.gov For instance, a characteristic singlet corresponding to the 4-pyrrolide hydrogens is often observed. nsf.govnih.gov

The ¹³C NMR spectra provide complementary information. In Th(MesPDPPh)₂, the carbon signals of the pyridine and pyrrolide rings are clearly resolved, allowing for a complete assignment of the carbon framework. nsf.gov The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. For example, the ¹³C NMR chemical shifts of pyridine are known to be influenced by the solvent, reflecting changes in intermolecular interactions. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Compounds

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 2-Phenylpyridine | ¹H | 8.70 | d | 4.4 | rsc.org |

| 7.95 | d | 8.8 | rsc.org | ||

| 7.80–7.66 | m | rsc.org | |||

| 7.45 | d | 8.8 | rsc.org | ||

| 7.30–7.21 | m | rsc.org | |||

| ¹³C | 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 | rsc.org | |||

| Pyrrole | ¹H | ~6.42 | pearson.com | ||

| (MesPDPPh)ThCl₂(THF) | ¹H | 7.56–7.51 (m, 4H), 7.19 (s, 6H), 7.05 (d, 2H, J=8.1), 6.69 (s, 4H), 6.43 (t, 1H, J=8.1), 6.15 (s, 2H), 2.58 (s, 12H), 2.01 (s, 4H), 1.28–1.23 (m, 4H) | nsf.gov | ||

| ¹³C | 155.74, 141.32, 140.34, 139.95, 138.75, 138.04, 137.88, 136.04, 130.71, 130.27, 128.69, 128.64, 127.00, 114.48, 113.77, 25.51, 21.66, 21.10 | nsf.gov | |||

| (MesPDPPh)₂U | ¹H | 18.47 (s, 4H), 12.28 (s, 24H), 6.21 (t, 8H, J=7.8), 6.07–5.98 (m, 12H), 2.89 (s, 8H), -2.87 (s, 12H), -3.44 (t, 2H, J=7.7), -8.42 (d, 4H, J=8.1) | nsf.gov |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Structural Determination

For more complex structures, such as derivatives and metal complexes of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In these cases, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and for determining the connectivity between atoms.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. By revealing which protons are spin-coupled to each other, COSY spectra help to trace out the connectivity within the pyridine and pyrrole rings, as well as any substituents.

HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for establishing the connectivity between different fragments of a molecule, such as linking the pyridine and pyrrole rings in this compound or connecting the ligand to the metal in a complex. For example, in a study of a diacetylated indole (B1671886) alkaloid derivative, an ¹H-¹³C HMBC spectrum at low temperature was crucial in showing connectivities between an azetidine (B1206935) NH proton and specific carbon atoms, which helped to clarify the structure. ipb.pt

The application of these 2D NMR techniques has been demonstrated in the structural elucidation of various complex heterocyclic systems. For instance, the assignment of ¹⁵N NMR signals in an isoxazolo[3,4-d]pyridazin-7(6H)-one derivative was achieved using ¹H-¹⁵N HMBC experiments. ipb.pt Similarly, the detailed structural analysis of organometallic compounds, such as an 8-hydroxyquinoline–bis(2-phenylpyridyl)iridium dual emitter, relied on a combination of 1D and 2D NMR to identify metal-ligand coordination and isomerization. researchgate.net

Variable Temperature NMR for Dynamic Processes

Variable temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes that occur on the NMR timescale, such as conformational changes or ligand exchange in metal complexes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide quantitative information about the energetics of these processes.

For example, VT-NMR studies have been used to investigate the rotational barriers in molecules. In a study of 2-(pyridin-2-yl)-1H-benzo[d]imidazole, the coalescence temperature of specific proton signals was observed on the ¹H-NMR spectrum, allowing for the calculation of the activation energy for rotation. lifesciencesite.com At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the different conformations may be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal.

In the context of metal complexes, VT-NMR can be used to study ligand exchange dynamics. For cationic bis(2-phenylindenyl)zirconium pyridyl complexes, ¹H NMR NOESY spectra recorded below room temperature revealed signals characteristic of a Cs-symmetric syn conformation. emich.edu This indicates that at lower temperatures, the dynamic processes are slowed down enough to observe distinct conformational isomers. Similarly, VT-NMR has been employed to study the dynamic behavior of platinum(II) complexes containing bipyridyl and pyridine ligands, revealing hindered rotation about the Pt-N bonds. researchgate.net The temperature-dependent emission characteristics of a Zr(bppda)₂ complex, which exhibits thermally activated delayed fluorescence, were also investigated, highlighting the role of temperature in its photophysical properties. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification and Bonding Interactions

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

For this compound, characteristic IR bands would be expected for the C-H stretching and bending vibrations of the aromatic rings and the methyl group, as well as the C=C and C=N stretching vibrations within the pyridine and pyrrole rings. The N-H stretching vibration of the pyrrole ring is also a key diagnostic peak.

When this compound acts as a ligand in a metal complex, changes in its IR spectrum can provide insights into the coordination and bonding interactions. For instance, in heterobimetallic complexes containing a bridging 2-(diphenylphosphino)pyridine ligand, the ν(CO) vibration was found to be sensitive to the presence of an Ir–M bond, indicating a change in the electron density on the iridium atom upon coordination. nih.gov Similarly, in uranyl complexes with pyridine dipyrrolide ligands, the IR spectra are used alongside other techniques to characterize the newly formed species. nih.gov The characterization of various metal complexes often includes FT-IR spectroscopy to confirm the coordination of the ligands. researchgate.net

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides information that is complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. While this compound itself does not have a center of symmetry, the complementary nature of IR and Raman spectroscopy is still highly valuable for a complete vibrational analysis.

In the study of metal complexes, Raman spectroscopy can be particularly useful for probing metal-ligand vibrations, which often occur at low frequencies. For example, resonance Raman spectroscopy has been used to study the vibrational modes of ruthenium(II) bipyridine complexes, where the enhancement of specific bipyridine and salicylate (B1505791) vibrations provided insights into the nature of the electronic transitions. researchgate.net In another study, the Raman spectrum of a lead(II) dithiolate complex in a pyridine solution showed that certain doublet peaks observed in the solid state appeared as singlets in solution, indicating the presence of a single symmetrical conformer. researchgate.net This highlights the utility of Raman spectroscopy in studying conformational changes between different phases.

Electronic Spectroscopy

Electronic spectroscopy provides profound insights into the electronic structure and photophysical behavior of molecules. For this compound and its analogues, techniques like UV-Vis absorption and emission spectroscopy are indispensable.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. In the context of this compound and its derivatives, particularly its metal complexes, UV-Vis spectra reveal transitions that are often ligand-based or involve metal-to-ligand or ligand-to-metal charge transfer (MLCT or LMCT).

acs.orgmdpi.com For instance, complexes of related pyridine dipyrrolide (PDP) ligands, which share the core pyrrolyl-pyridine structure, exhibit strong absorption bands in the visible region. These acs.org are often assigned to spin- and dipole-allowed HOMO/LUMO transitions with mixed intraligand (IL) and ligand-to-metal charge transfer (LMCT) character. The s acs.orgpecific wavelengths and intensities of these absorptions are highly dependent on the metal center, the substituents on the ligand framework, and the solvent.

wvu.edunih.gov In actinide complexes with bulky aryl-substituted PDP ligands, such as (MesPDPPh)UO2(THF), the electronic absorption spectrum is complex, and time-dependent density functional theory (TD-DFT) is often employed to elucidate the nature of the electronic transitions. For e acs.orgacs.orgnih.govxample, the neptunium(IV) complex, Np(MesPDPPh)2, displays an intense band in the visible region at 473 nm (ε = 3250 M−1 cm−1) in dichloromethane, while the analogous thorium(IV) complex shows a band at 452 nm (ε = 5088 M−1 cm−1), which is assigned as a ligand-based transition. Zirco acs.orgnium(IV) and Hafnium(IV) complexes with PDP ligands also show strong visible-light absorption.

acs.orgacs.org The electronic properties, and thus the absorption spectra, of these types of complexes can be systematically tuned by modifying the substituents on the pyridine ring. Intro nih.govrsc.orgducing electron-donating or electron-withdrawing groups can shift the energy of the molecular orbitals, leading to changes in the absorption wavelengths. This nih.govtunability is a key feature for designing molecules with specific optical properties for applications like photosensitizers.

wvu.edu Studies on various heterocyclic compounds, including those with pyridine and pyrrole motifs, show characteristic absorption bands in the UV-Vis region, typically attributed to π → π* and n → π* transitions. For e researchgate.netnist.govxample, furopyridine derivatives exhibit absorption bands between 250 and 390 nm.

UV-Vis Absorption Data for Selected Pyridine-Pyrrole Derivatives and Complexes

Compound Solvent λmax (nm) Molar Extinction Coefficient (ε, M-1cm-1) Assignment Reference

Np(MesPDPPh)2 DCM 473 3250 f-f transitions/Charge Transfer

Th(MesPDPPh)2 DCM 452 5088 Ligand-based (π → π*)

Zr(bppda)2 THF 570 (emission max) N/A 1IL/1LMCT

[Pd(Me2dpb)Cl] CH2Cl2 300-450 N/A XLCT/ILCT/MLCT

Emission Spectroscopy for Photophysical Properties (e.g., photoluminescence, fluorescence, phosphorescence)

Emission spectroscopy provides valuable information about the fate of a molecule after it has been electronically excited. Complexes of this compound derivatives have been shown to exhibit interesting photoluminescent properties.

wvu.edunih.gov Zirconium(IV) complexes with pyridine dipyrrolide (PDP) ligands, such as Zr(PDP)2, are particularly noteworthy for their efficient and long-lived photoluminescence. This acs.orgnih.govemission often occurs through a mechanism known as thermally activated delayed fluorescence (TADF). In this process, the molecule undergoes intersystem crossing from the singlet excited state (S1) to a triplet state (T1), and then thermal energy promotes it back to the S1 state, from which fluorescence occurs. This results in emission that is much longer-lived than typical fluorescence. For e acs.orgnih.govxample, Zr(bppda)2, a related zirconium complex, exhibits weak photoluminescence (quantum yield ΦPL = 0.4% at 293 K) that is a combination of prompt fluorescence and TADF, with the TADF lifetime reaching hundreds of microseconds. The e acs.orgnih.govacs.orgmission intensity of these TADF-exhibiting complexes is highly sensitive to temperature.

acs.orgnih.gov The photoluminescence quantum yields and lifetimes of these complexes can be remarkably high. Zirconium complexes with PDP ligands featuring electron-donating groups have been reported to have quantum yields greater than 99% in solution at room temperature. The u wvu.edunsubstituted 2,2'-(pyrrolyl)pyridine ligand, when coordinated to zirconium in an eight-coordinate complex, Zr(HPMPH)4, results in an air- and water-stable compound with a very long photoluminescence lifetime of nearly 800 μs.

wvu.edursc.org In contrast to the highly luminescent thorium(IV) and zirconium(IV) derivatives, some other metal complexes are non-emissive. For instance, uranium(IV) species of PDP ligands are typically non-emissive, as are nickel(II) complexes of related N,C,N-cyclometalating dipyridylphenide ligands, likely due to low-lying d-d excited states that provide a pathway for non-radiative decay.

Photophysical Data for Selected Pyridine-Pyrrole Complexes

Compound Emission Type Quantum Yield (ΦPL) Lifetime (τ) Conditions Reference

Zr(bppda)2 Fluorescence/TADF 0.4% 294 μs (TADF) 293 K, THF

Zr(HPMPH)4 Photoluminescence 4% ~800 μs Room Temp, Solution

Zr(MesPDPPh)2 TADF 45% 350 μs Room Temp, Solution

[Pd(Me2dpb)Cl] Phosphorescence ~100% N/A 77 K, Frozen Matrix

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For 2 chemguide.co.uk-(4-Methyl-2-pyrrolyl)pyridine and its derivatives, electron impact (EI) and electrospray ionization (ESI) are common ionization methods.

researchgate.netresearchgate.net The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituent at the 2-position. In ge arkat-usa.orgneral, the molecular ion (M+•) is formed, which then breaks down into smaller, charged fragments. For N chemguide.co.ukgbiosciences.com-heterocyclic compounds, fragmentation often involves the cleavage of bonds adjacent to the heteroatom or rearrangements.

gbiosciences.com In the mass spectra of alkylpyridine N-oxides, a characteristic loss of an oxygen atom ([M-16]+) is a prominent fragmentation pathway. For 2 researchgate.net-substituted isomers, the participation of the ring nitrogen can influence the fragmentation. For e acs.orgxample, 2-methyl and 2-ethylpyridine (B127773) N-oxides show a significant loss of an OH radical. Commo researchgate.netn fragmentation patterns for alkanes involve the loss of alkyl radicals, leading to a series of peaks separated by 14 mass units (CH2).

libretexts.org For compounds containing both pyrrole and pyridine rings, the fragmentation can be complex. The fragmentation of azulene-substituted pyridines shows that alkyl groups on the azulene (B44059) moiety break apart concurrently with the decomposition of the heterocycle. In ma researchgate.netss spectra of some isomeric monosubstituted pyridines, the fragmentation is influenced by the ring nitrogen, especially for the 2-isomers.

Common Fragmentation Patterns in Mass Spectrometry of Related Heterocycles

Compound Class Ionization Method Key Fragmentation Pathways Reference

2-Substituted Pyrroles ESI Loss of H2O, aldehydes, pyrrole moieties

Alkylpyridine N-Oxides EI Loss of O ([M-16]), Loss of OH ([M-17])

Alkanes EI Loss of (CH2)nCH3 (peaks 14 amu apart)

Fused Heterocycles EI Successive loss of simple functional groups, decomposition of rings

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been extensively used to characterize the structures of metal complexes of this compound derivatives.

acs.orgacs.orgnih.govacs.orgnsf.govacs.org For example, the SCXRD analysis of actinide complexes with pyridine dipyrrolide (PDP) ligands, such as (MesPDPPh)UO2(THF) and (MesPDPPh)NpCl2(THF), has confirmed their distorted octahedral geometry in the solid state. In th acs.orgacs.orgacs.orgese structures, the tridentate PDP ligand coordinates to the metal center in a meridional fashion. The c acs.orgacs.orgnih.govrystal structure of (MesPDPPh)NpCl2(THF) was solved in the Pbcn space group, revealing a distorted octahedral geometry with the two chloride atoms in axial positions.

acs.org Similarly, zirconium and hafnium complexes of PDP ligands, like (MePDPPh)Zr(NMe2)2thf and (MePDPPh)HfBn2, have been structurally characterized, providing key insights into their coordination chemistry and the intermediates formed during their synthesis. The s acs.orgtructure of (MePDPPh)Zr(NMe2)2thf shows a distorted trigonal-bipyramidal geometry. The s acs.orgynthesis of zirconocene (B1252598) and homoleptic pyrrolyl complexes of zirconium, such as (η5-C5H5)2Zr(η1-NC4H2Me2)2, has also been followed by structural determination via SCXRD, revealing important details about the Zr-N bonding.

researchgate.net The coordination mode of the ligand can vary. In a series of transition metal complexes with 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine (PTMP), the Co(II) and Ni(II) complexes exhibit a distorted octahedral geometry, while the Zn(II) complex adopts a distorted tetrahedral geometry. This researchgate.nethighlights how the metal ion influences the final structure.

Crystallographic Data for Selected Pyridine-Pyrrole Complexes

Compound Crystal System Space Group Coordination Geometry Reference

(MesPDPPh)UO2(THF) Monoclinic I2/a Distorted Octahedral

(MesPDPPh)NpCl2(THF) Orthorhombic Pbcn Distorted Octahedral

(η5-C5H5)2Zr(η1-NC4H2Me2)2 Orthorhombic Pbca N/A

Zr(η1-NC4H2Me2)4 Monoclinic P21/n N/A

Co(PTMP)2(H2O)22 Triclinic P-1 Distorted Octahedral

Computational and Theoretical Investigations of 2 4 Methyl 2 Pyrrolyl Pyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the quantum mechanical properties of molecules. It is favored for its balance of computational cost and accuracy in describing electronic systems. DFT calculations are instrumental in understanding the fundamental characteristics of 2-(4-Methyl-2-pyrrolyl)pyridine.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this involves calculating the electronic energy at various atomic arrangements to find the configuration with the minimum energy. DFT methods, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are commonly employed for this purpose. nih.gov

The linkage between the pyridine (B92270) and pyrrole (B145914) rings is a single bond, allowing for rotation and giving rise to different conformers. Conformational analysis maps the potential energy surface as a function of the dihedral angle between the two rings. This analysis identifies the most stable conformer (the global minimum) and any other low-energy rotational isomers (local minima). The most stable conformation is typically a near-planar structure, although slight twisting between the rings can occur to minimize steric hindrance.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) | Typical Experimental Range |

|---|---|---|---|

| Bond Length (Å) | Py-C — Pyr-C | 1.465 | 1.46 - 1.48 Å |

| Bond Length (Å) | Pyr-N — H | 1.012 | 1.01 - 1.03 Å |

| Bond Length (Å) | Py-N — C | 1.338 | 1.33 - 1.35 Å |

| Bond Angle (°) | C-N-C (Pyridine Ring) | 117.5 | 117° - 119° |

| Dihedral Angle (°) | Py-C-C-Pyr | 178.9 | Near 180° (Planar) |

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.comnih.gov For this compound, the HOMO is typically localized over the electron-rich pyrrole ring, while the LUMO is distributed across the electron-deficient pyridine ring. This distribution suggests that intramolecular charge transfer can occur upon electronic excitation. irjweb.com

Charge distribution analysis, often performed using Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. irjweb.com This information helps identify electrophilic (positive) and nucleophilic (negative) sites within the molecule. In this compound, the nitrogen atom of the pyridine ring is expected to have a significant negative charge, making it a primary site for protonation and coordination to metal ions.

| Property | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital (electron-donating ability) |

| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |

| HOMO-LUMO Gap (ΔE) | 4.65 | Indicates high kinetic stability and relatively low chemical reactivity. irjweb.com |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. researchgate.net

These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with experimental spectra. researchgate.net This correlation allows for the confident assignment of specific vibrational modes, such as C-H stretches, N-H vibrations, and ring breathing modes of both the pyridine and pyrrole moieties. mdpi.com Such assignments are crucial for interpreting experimental spectroscopic data and confirming the structure of newly synthesized compounds. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

While DFT is primarily a ground-state theory, its extension, Time-Dependent DFT (TD-DFT), is used to investigate excited states and electronic transitions. wu.ac.th TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of vertical electronic excitations from the ground state to various excited states.

For this compound, TD-DFT can identify the nature of the principal electronic transitions, such as π → π* transitions within the aromatic rings or n → π* transitions involving the lone pair of electrons on the pyridine nitrogen. nih.gov The results provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). This information is invaluable for understanding the photophysical properties of the molecule and interpreting its experimental electronic spectrum.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms over time, revealing dynamic processes and intermolecular interactions. nih.gov

For this compound, an MD simulation could model its behavior in a solvent, showing how solvent molecules arrange around it and influence its conformation. Furthermore, if the molecule is being studied for its potential to bind to a biological target like a protein, MD simulations can be used to explore the stability of the molecule-protein complex. These simulations can highlight key intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the bound state and can validate findings from molecular docking studies. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (excluding QSAR)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or environmental properties. Unlike QSAR, which focuses on biological activity, QSPR deals with properties like boiling point, solubility, or reactivity indices.

In a QSPR study involving this compound, a set of related molecules would be analyzed. For each molecule, a series of molecular descriptors would be calculated using computational methods like DFT. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. A statistical model is then developed to find a quantitative relationship between these descriptors and an experimentally measured property. Such models can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Investigation of Aromaticity, Electron Delocalization, and Substituent Effects

Computational and theoretical chemistry provides powerful tools to understand the intrinsic electronic properties of molecules like this compound. These investigations focus on the distribution of electrons within the molecule, the stability conferred by its aromatic rings, and how chemical modifications influence these characteristics.

The core structure of this compound consists of two linked heterocyclic aromatic rings: a pyridine ring and a pyrrole ring. Both rings are inherently aromatic. Pyridine, a six-membered heterocycle, has an electronic structure similar to benzene, with five carbons and one nitrogen atom that are all sp² hybridized. libretexts.org Each of these atoms contributes one p orbital and one π electron, creating a fully conjugated system with 6 π electrons that satisfies Hückel's rule (4n+2) for aromaticity. libretexts.orgfiveable.me The nitrogen atom's lone pair resides in an sp² orbital within the plane of the ring and does not participate in the aromatic system. libretexts.orgfiveable.me

In contrast, pyrrole is a five-membered aromatic heterocycle. libretexts.org Each of the four carbon atoms contributes one π electron, while the sp² hybridized nitrogen atom contributes the two electrons from its lone pair to the π system. libretexts.orgfiveable.me This also results in a stable, delocalized 6 π-electron system. fiveable.me The linkage of these two rings and the presence of the methyl substituent on the pyrrole ring introduce electronic perturbations that are key areas of computational study.

Aromaticity Analysis

The aromaticity of the individual pyridine and pyrrole rings within the larger molecular system is a key focus of theoretical investigations. Aromaticity is quantified using several computed indices, primarily the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA (Harmonic Oscillator Model of Aromaticity): This index is based on the geometry of the ring system, specifically bond lengths. A HOMA value of 1 indicates a fully aromatic system like benzene, while values closer to 0 suggest a non-aromatic, bond-alternating structure. For heterocyclic systems, the aromaticity of a pyridine ring generally increases with the increasing atomic number of a substituent. researchgate.net